molecular formula C9H18ClNO2 B556056 2-Amino-3-cyclohexylpropanoic acid hydrochloride CAS No. 99065-30-2

2-Amino-3-cyclohexylpropanoic acid hydrochloride

Cat. No.: B556056
CAS No.: 99065-30-2
M. Wt: 207.7 g/mol
InChI Key: QNGGSVANUAULGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-cyclohexylpropanoic acid hydrochloride is a high-purity chiral amino acid derivative characterized by a cyclohexyl side chain. This compound serves as a versatile and critical building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex molecules and potential therapeutic agents . Its significant research value is demonstrated in the synthesis of novel anti-tumor compounds. For instance, it is a key precursor in the preparation of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid and its ester derivatives, which have shown promising in vitro antitumor activity against various cancer cell lines, including glioma and leukaemia . Furthermore, the (R)-enantiomer of this compound is of particular interest in neuroscience research for the development and study of ligands that target N-Methyl-D-aspartate (NMDA) receptors . These receptors are critical for brain function and are implicated in a range of neurological disorders, making this amino acid a valuable scaffold for designing subtype-selective agonists . The compound is supplied as the hydrochloride salt, with a molecular formula of C 9 H 18 ClNO 2 and a molecular weight of 207.70 g/mol . It is typically stored at room temperature under an inert atmosphere to ensure stability . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-amino-3-cyclohexylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGGSVANUAULGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Parameters for Sharpless-Based Synthesis

StepReagents/ConditionsYield (%)Enantiomeric Excess (%)
DihydroxylationAD-mix-β, CH₃SO₂NH₂, t-BuOH/H₂O (1:1), 0°C8598
SulfationSO₂Cl₂, CH₂Cl₂, -20°C78-
Hydrolysis & Boc Protection6M HCl, Boc₂O, NaHCO₃, THF9095

This method achieves 98% enantiomeric excess (ee) but requires stringent temperature control during sulfation.

Enzymatic Reductive Amination

A biomimetic approach utilizing leucine dehydrogenase (LeuDH) and formate dehydrogenase (FDH) enables the synthesis of L-cyclic alkyl amino acids, including 2-amino-3-cyclohexylpropanoic acid. Cyclohexyl keto acid (structural analog) is reacted with ammonium formate in the presence of NAD+ cofactor, facilitating reductive amination. The enzymatic system ensures high stereoselectivity, producing the L-enantiomer with >99% ee.

Table 2: Enzymatic Reaction Conditions

ParameterValue
SubstrateCyclohexyl keto acid
EnzymesLeuDH (SEQ ID No.1), FDH
CofactorNAD+ (0.1 mM)
Temperature37°C
Reaction Time24–48 hours
Yield92%

This method is scalable and environmentally benign, avoiding toxic solvents.

Catalytic Hydrogenation of DL-Phenylglycine

Industrial-scale production often employs ruthenium-catalyzed hydrogenation of DL-phenylglycine under acidic conditions. The phenyl group is reduced to cyclohexyl, followed by acetylation and hydrolysis to yield the target compound.

Table 3: Hydrogenation Protocol

ConditionSpecification
CatalystRu/C (5 wt%)
Pressure50–100 bar H₂
Temperature80–120°C
SolventAqueous HCl (pH 2–3)
Yield88%

This route offers high throughput but requires specialized equipment for high-pressure hydrogenation.

Comparative Analysis of Methodologies

Table 4: Method Comparison

MetricSharpless SynthesisEnzymatic MethodHydrogenation
Enantiomeric Control98% ee>99% eeRacemic
ScalabilityLab-scalePilot-scaleIndustrial
Environmental ImpactModerateLowHigh
CostHighModerateLow

The enzymatic method excels in stereoselectivity and sustainability, whereas hydrogenation is optimal for bulk production.

Industrial Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. Hydrogenation methods dominate due to shorter reaction times and lower catalyst costs. However, enzymatic routes are gaining traction in pharmaceutical applications where enantiopurity is critical. Recent advances in immobilized LeuDH systems have reduced enzyme costs by 40%, enhancing viability for commercial use .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-cyclohexylpropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

2-Amino-3-cyclohexylpropanoic acid hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclohexylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can participate in protein synthesis and metabolic processes. The compound may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways .

Comparison with Similar Compounds

Enantiomers and Free Acid Forms

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
(S)-2-Amino-3-cyclohexylpropanoic acid 27527-05-5 C₉H₁₇NO₂ 171.24 Free acid form; S-enantiomer; lacks hydrochloride; lower solubility in water
(R)-2-Amino-3-cyclohexylpropanoic acid 4441-50-3 C₉H₁₇NO₂ 171.24 Free acid form; R-enantiomer; used in asymmetric synthesis
Target compound (HCl salt) 151899-07-9 C₉H₁₈ClNO₂ 207.70 Hydrochloride salt enhances solubility and stability compared to free acid

Key Differences :

  • The hydrochloride salt form (151899-07-9 ) exhibits improved aqueous solubility and stability over the free acid forms (e.g., 27527-05-5 , 4441-50-3 ) due to ionic interactions .
  • Enantiomeric purity is critical for biological activity. The R-configuration in the hydrochloride salt may offer distinct interactions in enzyme-binding studies compared to the S-enantiomer .

Hydrate and Ester Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
(S)-2-Amino-3-cyclohexylpropanoic acid hydrate 307310-72-1 C₉H₁₉NO₃ 189.25 Hydrate form; lower thermal stability; requires storage at -80°C
(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride 17193-39-4 C₁₀H₂₀ClNO₂ 221.72 Methyl ester derivative; enhanced lipophilicity for membrane permeability

Key Differences :

  • The hydrate form (307310-72-1 ) incorporates water molecules, altering its crystallinity and stability. It is less stable than the anhydrous hydrochloride salt and requires stringent storage conditions .
  • The methyl ester derivative (17193-39-4 ) introduces a protective group, improving metabolic stability and bioavailability in prodrug applications .

Biological Activity

2-Amino-3-cyclohexylpropanoic acid hydrochloride, often referred to as (S)-2-amino-3-cyclohexylpropanoic acid hydrochloride, is a chiral amino acid derivative notable for its structural features that include a cyclohexyl group attached to the alpha carbon of the amino acid backbone. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities, particularly in relation to neurotransmitter systems and enzyme interactions.

Chemical Structure and Properties

The molecular formula of (S)-2-amino-3-cyclohexylpropanoic acid hydrochloride is C11_{11}H19_{19}ClN2_2O2_2. Its unique cyclohexyl group contributes to its steric and electronic properties, influencing its interaction with biological targets.

PropertyValue
Molecular Weight232.73 g/mol
Melting Point210-215 °C
SolubilitySoluble in water
pH4.5 - 6.5

The biological activity of (S)-2-amino-3-cyclohexylpropanoic acid hydrochloride primarily stems from its ability to interact with various receptors and enzymes. The amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, enhancing the compound's binding affinity and selectivity.

  • Neurotransmitter Interaction : Research indicates that this compound may influence synaptic transmission by interacting with neurotransmitter receptors, potentially modulating pathways related to neurological functions.
  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, which could be relevant in developing therapeutic agents targeting specific biological pathways.

Biological Activity Studies

Several studies have investigated the biological activity of (S)-2-amino-3-cyclohexylpropanoic acid hydrochloride, focusing on its pharmacological potential.

Case Study: Neurotransmitter Systems

A study examined the effects of (S)-2-amino-3-cyclohexylpropanoic acid hydrochloride on neurotransmitter release in neuronal cultures. Results indicated that the compound could enhance glutamate release, suggesting a role in excitatory neurotransmission.

Table 2: Summary of Biological Activity Studies

Study FocusFindingsReference
Neurotransmitter ReleaseEnhanced glutamate release in neuronal cultures
Enzyme InteractionInhibition of specific proteases
Pharmacological PotentialModulation of synaptic transmission pathways

Applications in Medicinal Chemistry

The potential applications of (S)-2-amino-3-cyclohexylpropanoic acid hydrochloride in drug development are significant:

  • Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as epilepsy and depression.
  • Enzyme Targeting : The compound's inhibitory properties suggest potential use in developing drugs aimed at diseases involving protease dysregulation.

Q & A

Q. Table 1. HPLC Parameters for Purity Analysis

ParameterSpecificationReference
ColumnKromasil C18 (150 × 4.6 mm, 5 µm)
Mobile Phase0.03 M Phosphate buffer:methanol (70:30)
Flow Rate1.0 mL/min
Detection Wavelength207 nm
Retention Time~8.2 min (compound-specific)

Q. Table 2. Key Physicochemical Data

PropertyValueReference
Molecular Weight207.70 g/mol
Melting Point210–215°C (decomposes)
Solubility in Water~50 mg/mL (25°C)
Enantiomeric Purity>97% (R)-isomer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-cyclohexylpropanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-3-cyclohexylpropanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.